Chloramphenicol palmitate
Overview
Description
Chloramphenicol palmitate is an antibiotic compound derived from chloramphenicol. It is a palmitate ester of chloramphenicol, which is used primarily for its antibacterial properties. This compound is particularly useful in pediatric medicine due to its tasteless nature, making it easier for children to ingest .
Mechanism of Action
Target of Action
Chloramphenicol palmitate, like its parent compound chloramphenicol, primarily targets the bacterial ribosome . The ribosome is a critical component of the bacterial cell, responsible for protein synthesis. This compound is a broad-spectrum antibiotic, meaning it is effective against both gram-positive and gram-negative bacteria .
Mode of Action
This compound acts by binding to the 50S subunit of the bacterial ribosome . This binding blocks the action of peptidyl transferase , an enzyme crucial for protein synthesis . By inhibiting protein synthesis, this compound effectively stops bacterial growth .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the protein synthesis pathway in bacteria . By blocking peptidyl transferase, this compound prevents the formation of peptide bonds between amino acids, thereby halting the production of new proteins . This disruption of protein synthesis can lead to the death of the bacterial cell .
Pharmacokinetics
This compound is a prodrug, meaning it is inactive until metabolized into its active form, chloramphenicol . This conversion occurs in the small intestine prior to absorption . The bioavailability of chloramphenicol after oral administration is approximately 80% . Chloramphenicol is extensively distributed to many tissues and body fluids, including cerebrospinal fluid and breast milk, and it crosses the placenta . Most of a chloramphenicol dose is metabolized by the liver to inactive products, with only 5 to 15% of chloramphenicol excreted unchanged in the urine . The elimination half-life is approximately 4 hours .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth . By preventing protein synthesis, the drug effectively halts the replication of bacterial cells . It’s important to note that chloramphenicol is primarily bacteriostatic, meaning it stops bacterial growth rather than killing bacteria directly .
Action Environment
The efficacy and stability of this compound can be influenced by various environmental factors. For instance, the presence of other antibiotics or substances can affect the drug’s effectiveness . Additionally, the pH and temperature of the environment can impact the stability of the drug . It’s also worth noting that the drug’s action can be influenced by the bacterial resistance profile in a given environment .
Biochemical Analysis
Biochemical Properties
Chloramphenicol palmitate, upon hydrolysis, releases chloramphenicol, which inhibits bacterial protein synthesis by binding to the bacterial ribosome and impairing peptidyl transferase activity . This action is usually bacteriostatic, but at high concentrations, chloramphenicol may be bactericidal for some species .
Cellular Effects
Chloramphenicol has a broad spectrum of activity against gram-positive and gram-negative bacteria . It stops bacterial growth by preventing the synthesis of essential proteins required by bacteria to carry out vital functions . This does not directly kill the bacteria, but prevents them from increasing in numbers, eventually clearing up the infection .
Molecular Mechanism
The molecular mechanism of action of chloramphenicol involves its lipid solubility, allowing it to diffuse through the bacterial cell membrane . It then reversibly binds to the L16 protein of the 50S subunit of bacterial ribosomes, where transfer of amino acids to growing peptide chains is prevented . This inhibition of peptide bond formation subsequently inhibits protein synthesis .
Temporal Effects in Laboratory Settings
The bioavailability of chloramphenicol after oral administration is approximately 80% . The time for peak plasma concentrations is dependent on particle size and correlates with in vitro dissolution and deaggregation rates . The elimination half-life is approximately 4 hours . Inaccurate determinations of the pharmacokinetic parameters may result by incorrectly assuming rapid and complete hydrolysis of chloramphenicol succinate .
Dosage Effects in Animal Models
This effect manifests first as a fall in hemoglobin levels, which occurs quite predictably once a cumulative dose of 20 g has been given .
Metabolic Pathways
This compound is hydrolyzed in the small intestine to active chloramphenicol prior to absorption . Most of a chloramphenicol dose is metabolized by the liver to inactive products, the chief metabolite being a glucuronide conjugate . Only 5 to 15% of chloramphenicol is excreted unchanged in the urine .
Transport and Distribution
Chloramphenicol is extensively distributed to many tissues and body fluids, including cerebrospinal fluid and breast milk, and it crosses the placenta . Reported mean values for the apparent volume of distribution range from 0.6 to 1.0 L/kg .
Subcellular Localization
Given the lipid solubility of chloramphenicol, it is likely to diffuse across cell membranes and localize in various cellular compartments
Preparation Methods
Synthetic Routes and Reaction Conditions: Chloramphenicol palmitate is synthesized by the acylation of chloramphenicol with palmitic acid. The process involves the reaction of chloramphenicol with palmitic acid in the presence of a suitable catalyst, typically under mild heating conditions .
Industrial Production Methods: In industrial settings, this compound is produced by melting this compound alone, mixing the melt with a hot aqueous solution containing dispersing agents, cooling the dispersion, and then warming it to prepare a bitterless aqueous suspension containing fine and uniform alpha-type crystals .
Chemical Reactions Analysis
Types of Reactions: Chloramphenicol palmitate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: This reaction occurs in the presence of water or aqueous solutions, leading to the breakdown of this compound into chloramphenicol and palmitic acid.
Oxidation: this compound can be oxidized using strong oxidizing agents, resulting in the formation of various oxidized products.
Major Products Formed: The major products formed from these reactions include chloramphenicol, palmitic acid, and various oxidized or reduced derivatives of chloramphenicol .
Scientific Research Applications
Chloramphenicol palmitate has a wide range of applications in scientific research:
Chemistry: It is used in the synthesis of various chemical compounds and as a reagent in chemical reactions.
Biology: this compound is used in studies involving bacterial protein synthesis and antibiotic resistance.
Comparison with Similar Compounds
Chloramphenicol: The parent compound of chloramphenicol palmitate, used for similar antibacterial purposes.
Thiamphenicol: A derivative of chloramphenicol with similar antibacterial properties but a different safety profile.
Florfenicol: Another derivative with a broader spectrum of activity and improved safety profile.
Uniqueness: this compound is unique due to its tasteless nature, making it particularly suitable for pediatric use. Its ester form allows for better oral administration and absorption compared to its parent compound, chloramphenicol .
Properties
IUPAC Name |
[(2R,3R)-2-[(2,2-dichloroacetyl)amino]-3-hydroxy-3-(4-nitrophenyl)propyl] hexadecanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H42Cl2N2O6/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-24(32)37-20-23(30-27(34)26(28)29)25(33)21-16-18-22(19-17-21)31(35)36/h16-19,23,25-26,33H,2-15,20H2,1H3,(H,30,34)/t23-,25-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXKHGMGELZGJQE-ILBGXUMGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(C(C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@H]([C@@H](C1=CC=C(C=C1)[N+](=O)[O-])O)NC(=O)C(Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H42Cl2N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9048699 | |
Record name | Chloramphenicol palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
561.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
530-43-8 | |
Record name | Chloramphenicol palmitate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=530-43-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Chloramphenicol palmitate [USP:BAN:JAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000530438 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Chloramphenicol palmitate | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB14658 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Chloramphenicol palmitate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9048699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Chloramphenicol palmitate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.708 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | CHLORAMPHENICOL PALMITATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/43VU4207NW | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does chloramphenicol palmitate exert its antibacterial effect?
A: this compound itself is inactive. It requires hydrolysis to release the active moiety, chloramphenicol. Chloramphenicol inhibits bacterial protein synthesis by binding to the 50S ribosomal subunit, interfering with peptidyl transferase activity. [, , ] This disrupts the formation of peptide bonds and halts bacterial protein production.
Q2: What is the molecular formula and weight of this compound?
A: this compound has a molecular formula of C27H42Cl2N2O6 and a molecular weight of 563.54 g/mol. [, , ]
Q3: What are the key structural differences between chloramphenicol and this compound?
A: this compound is an ester prodrug of chloramphenicol. It consists of chloramphenicol with palmitic acid (hexadecanoic acid) attached to the primary hydroxyl group. This modification improves the palatability of the drug, making it more acceptable for oral administration, especially in children. [, , ]
Q4: What are the different polymorphic forms of this compound, and how do they impact its properties?
A: this compound exhibits polymorphism, existing in three primary forms: A, B, and C. Form A is the most stable but has poor bioavailability and therapeutic activity. Form B is less stable but exhibits greater solubility and bioavailability, making it the preferred form for pharmaceutical formulations. Form C is metastable and readily converts to other forms. [, , , , ]
Q5: How does grinding affect the stability of this compound polymorphs?
A: Grinding can induce polymorphic transformations in this compound. Studies show that grinding form B for extended periods leads to conversion to form A. Similarly, grinding form C initially transforms it to form B, which eventually converts to form A upon continued grinding. [, ]
Q6: How does temperature impact the interconversion of this compound polymorphs?
A: Elevated temperatures can accelerate the transformation of this compound polymorphs. For instance, storing form C at 75°C leads to its conversion to form B and eventually to the less soluble form A. This highlights the importance of controlled temperature during storage and handling of this drug. []
Q7: How does the dissolution rate of this compound impact its bioavailability?
A: Dissolution rate significantly influences the bioavailability of this compound. The amorphous form and form B exhibit higher dissolution rates compared to form A. [, , ] This faster dissolution translates to better absorption and higher blood levels of the active drug, chloramphenicol.
Q8: What factors can affect the dissolution profile of this compound formulations?
A: Factors such as particle size, polymorphic form, and the presence of excipients in the formulation can influence the dissolution profile of this compound. Studies have shown variations in dissolution profiles among commercially available chloramphenicol capsules due to these factors. [, ]
Q9: What strategies can be employed to improve the solubility and dissolution of this compound?
A: Techniques like particle size reduction via micronization, incorporating solubilizing agents like polysorbate 80, and formulating solid dispersions with lipids like phosphatidylcholine have been explored to enhance the solubility and dissolution rate of this compound. [, , ]
Q10: How does the bioavailability of oral this compound compare to intravenous chloramphenicol succinate?
A: Research indicates that the oral bioavailability of this compound is superior to that of intravenous chloramphenicol succinate. Studies in children showed significantly higher areas under the curve (AUC) for chloramphenicol after oral administration of the palmitate ester compared to intravenous administration of the succinate ester. This difference is attributed to a significant loss of chloramphenicol succinate in urine as the unhydrolyzed form. [, ]
Q11: Does food intake influence the bioavailability of this compound?
A: Studies in cats suggest that food might negatively affect the bioavailability of this compound. The absorption of the drug was particularly poor in fasted cats compared to fed cats, indicating a potential interaction with food. []
Q12: How is chloramphenicol metabolized and excreted?
A: Chloramphenicol is primarily metabolized in the liver, undergoing glucuronidation to form inactive metabolites. These metabolites, along with a small amount of unchanged chloramphenicol, are excreted primarily in urine. [, ]
Q13: What are the common therapeutic uses of this compound?
A: Although chloramphenicol is a broad-spectrum antibiotic, its use is often reserved for serious infections due to its potential for severe side effects. This compound, due to its palatability, is often used in pediatric patients for treating conditions like meningitis caused by susceptible organisms. [, , ]
Q14: Are there alternatives to this compound?
A: Yes, depending on the specific infection, several alternative antibiotics with potentially safer profiles are available. These may include other classes of antibiotics like penicillins, cephalosporins, macrolides, or fluoroquinolones, depending on the susceptibility of the infecting organism. []
Q15: What are the potential toxicities associated with this compound?
A15: While effective, this compound carries a risk of serious side effects. These include:
- Bone marrow suppression: This can be reversible or irreversible (aplastic anemia), and its occurrence is unpredictable. [, ]
- Gray baby syndrome: This life-threatening condition can occur in neonates due to their immature metabolic pathways, leading to chloramphenicol accumulation. [, ]
Q16: What analytical techniques are used to quantify this compound in pharmaceutical formulations?
A16: Various methods are employed for the quantitative determination of this compound in pharmaceutical preparations:
- Spectrophotometry: This involves measuring the absorbance or transmittance of light through a solution containing the drug. [, ]
- High-performance liquid chromatography (HPLC): This technique separates and quantifies components in a mixture based on their different affinities for a stationary phase and a mobile phase. [, , ]
- Microbiological assay: This method determines drug activity by measuring its inhibitory effect on a susceptible microorganism. []
Q17: What methods are used to characterize the different polymorphic forms of this compound?
A17: Several techniques are used to identify and differentiate the polymorphic forms of this compound:
- X-ray powder diffraction (XRPD): This technique analyzes the diffraction pattern produced by X-rays passing through a crystalline sample, providing information about its crystal structure. [, , , , , ]
- Differential scanning calorimetry (DSC): This method measures the heat flow associated with thermal transitions in a sample, providing information about melting points and other thermodynamic properties of the polymorphs. [, , , , , ]
- Infrared (IR) spectroscopy: This technique analyzes the absorption of infrared radiation by a sample, providing information about its molecular vibrations and functional groups, which can be used to distinguish different polymorphs. [, , , , ]
Q18: What are the key considerations for ensuring the quality control of this compound during manufacturing?
A18: Maintaining consistent quality of this compound necessitates stringent quality control measures throughout the manufacturing process:
- Polymorph control: Monitoring and controlling the polymorphic form during manufacturing is crucial to ensure optimal bioavailability and therapeutic efficacy. [, , ]
- Particle size distribution: Controlling particle size is essential for consistent dissolution rates and bioavailability. [, ]
- Impurity profiling: Limiting impurities is critical to ensure product safety and efficacy. [, ]
- Stability testing: Evaluating the stability of formulations under various storage conditions is necessary to determine shelf life and appropriate storage conditions. [, ]
Q19: What are some areas of future research regarding this compound?
A19: Several research avenues remain open for this compound:
- Novel drug delivery systems: Exploring new drug delivery systems like nanoparticles or liposomes could further enhance bioavailability and potentially reduce dosing frequency. [, ]
- Targeted delivery: Developing targeted delivery strategies could improve drug concentration at the infection site while minimizing systemic exposure and potential side effects. []
- Understanding resistance mechanisms: Further research into the mechanisms of bacterial resistance to chloramphenicol can inform strategies to combat resistance and prolong its clinical utility. []
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